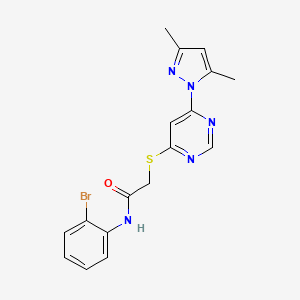
N-(2-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H16BrN5OS and its molecular weight is 418.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-bromophenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide, with the CAS number 1251569-30-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H16BrN5OS, with a molecular weight of 418.3 g/mol. The structural features include a bromophenyl group, a pyrazole moiety, and a pyrimidine-thioacetamide linkage, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16BrN5OS |
| Molecular Weight | 418.3 g/mol |
| CAS Number | 1251569-30-8 |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, compounds similar to this compound have been shown to inhibit key oncogenic pathways. For instance, studies have highlighted their effectiveness against BRAF(V600E) mutations and other cancer-associated kinases .
Case Study:
A study involving various pyrazole derivatives demonstrated that certain modifications could enhance their inhibitory effects on cancer cell lines. The combination of the pyrazole structure with different substituents led to improved potency against breast cancer cells, suggesting that this compound might exhibit similar or enhanced activity .
Anti-inflammatory Properties
In addition to antitumor activity, compounds within the pyrazole class have shown anti-inflammatory effects. The presence of the thioacetamide group in this compound may contribute to its ability to inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .
Research Findings:
A recent study evaluated the anti-inflammatory potential of various pyrazole derivatives in vitro. Results indicated that modifications leading to increased lipophilicity enhanced their ability to inhibit LPS-induced inflammation in macrophages .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been documented. This compound could potentially exhibit similar effects due to its structural characteristics.
Table: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The SAR studies on pyrazole derivatives suggest that modifications at specific positions can significantly impact biological activity. The incorporation of electron-withdrawing groups like bromine enhances the reactivity and binding affinity towards biological targets. Additionally, the presence of a thio group is crucial for enhancing solubility and bioavailability .
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c1-11-7-12(2)23(22-11)15-8-17(20-10-19-15)25-9-16(24)21-14-6-4-3-5-13(14)18/h3-8,10H,9H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXWJSBSERIJFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














